1-Hydroxy-3,6-dimethoxy-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,6-dimethoxy-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Preparation Methods
The synthesis of 1-Hydroxy-3,6-dimethoxy-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative in the presence of a dehydrating agent like acetic anhydride.
Aryl Aldehyde Method: An aryl aldehyde reacts with a phenol derivative under specific conditions.
Salicylaldehyde Method: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid Method: This involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial production methods often optimize these synthetic routes to achieve higher yields and purity, employing catalysts and advanced reaction conditions .
Chemical Reactions Analysis
1-Hydroxy-3,6-dimethoxy-xanthen-9-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have significant biological activities.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3,6-dimethoxy-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,6-dimethoxy-xanthen-9-one involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key enzymes like topoisomerase.
Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
These activities are mediated through its interaction with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
1-Hydroxy-3,6-dimethoxy-xanthen-9-one can be compared with other similar compounds:
Lichexanthone: This compound, also a xanthone derivative, has similar biological activities but differs in its substitution pattern.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
1,6-Dihydroxy-3,7-dimethoxyxanthone: Another xanthone derivative with unique substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse biological activities make it a valuable compound for further exploration and development.
Properties
CAS No. |
39731-31-2 |
---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-hydroxy-3,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-8-3-4-10-12(6-8)20-13-7-9(19-2)5-11(16)14(13)15(10)17/h3-7,16H,1-2H3 |
InChI Key |
QSLRRPCBNMVEHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.